An In-Depth Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: Synthesis, Biological Activity, and Research Applications
An In-Depth Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: Synthesis, Biological Activity, and Research Applications
This guide provides a comprehensive technical overview of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a key bacterial signaling molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, purification, characterization, and its multifaceted biological roles. We will explore its function in bacterial communication, its interaction with host systems, and provide detailed protocols for its study.
Introduction: Unveiling a Molecular Language
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), is a seminal member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are the cornerstone of a fascinating phenomenon in the microbial world known as quorum sensing, a sophisticated form of cell-to-cell communication that allows bacteria to coordinate their behavior in a population density-dependent manner.[1][3]
First identified as the autoinducer of bioluminescence in the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), OHHL has become a model compound for studying quorum sensing.[1][2] Its discovery revolutionized our understanding of bacteria, revealing them not as solitary entities, but as highly social organisms capable of collective action. This coordinated behavior, orchestrated by molecules like OHHL, is critical for processes ranging from biofilm formation and virulence factor production to symbiosis.[3][4][5]
This guide will provide the necessary technical details to empower researchers to synthesize, handle, and study this important molecule, ultimately contributing to a deeper understanding of bacterial communication and the development of novel therapeutic strategies.
Chemical Properties and Synthesis
A thorough understanding of the chemical nature of OHHL is fundamental to its study. This section details its key physicochemical properties and provides robust protocols for its chemical synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [2] |
| Synonyms | N-(3-Oxohexanoyl)-L-homoserine lactone, OHHL, 3-oxo-C6-HSL | [2][3] |
| CAS Number | 76924-95-3 | [6] |
| Appearance | White to off-white solid | Commercially available data |
Chemical Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL)
The synthesis of OHHL is a critical step for researchers who require a pure and reliable source of this signaling molecule. Two common and effective methods are the Schotten-Baumann reaction and a route involving Meldrum's acid.[3]
This method involves the acylation of L-homoserine lactone with 3-oxohexanoyl chloride under basic conditions.[3]
Experimental Protocol:
-
Preparation of L-homoserine lactone: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Acylation: To the aqueous solution of L-homoserine lactone, add a solution of 3-oxohexanoyl chloride in dichloromethane (CH₂Cl₂) dropwise with vigorous stirring at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure OHHL.[1][3]
This multi-step synthesis offers an alternative route to OHHL.[1][3]
Experimental Protocol:
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C. Add pyridine, followed by the dropwise addition of butanoyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Methanolysis: To the crude product from the previous step, add anhydrous methanol and reflux for 2-3 hours to yield methyl 3-oxohexanoate.[1]
-
Hydrolysis: Dissolve the methyl 3-oxohexanoate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature for 12-16 hours to hydrolyze the ester to 3-oxohexanoic acid.[1]
-
Amide Coupling: Dissolve the 3-oxohexanoic acid in anhydrous dichloromethane and cool to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). After 15-30 minutes, add L-homoserine lactone hydrobromide followed by the dropwise addition of Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
Purification: Purify the crude product by silica gel column chromatography as described in Method 1.[1]
Purification and Characterization
Purification of synthesized OHHL is crucial to remove any unreacted starting materials or side products.
-
Purification: Silica gel column chromatography is the most effective method for purifying OHHL. A gradient elution with increasing polarity (e.g., ethyl acetate in hexanes) typically provides the best separation.[1]
-
Characterization: The identity and purity of the synthesized OHHL should be confirmed using standard analytical techniques:
Biological Activity and Mechanism of Action
OHHL is a cornerstone molecule in the study of bacterial quorum sensing. Its primary and most well-characterized role is in the regulation of bioluminescence in Vibrio fischeri.
The LuxI/LuxR Circuit in Vibrio fischeri
The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in V. fischeri.[4]
-
Synthesis (LuxI): The enzyme LuxI, an AHL synthase, synthesizes OHHL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[8]
-
Diffusion and Accumulation: At low cell densities, OHHL is produced at a basal level and diffuses out of the cells. As the bacterial population grows, the extracellular concentration of OHHL increases.[4]
-
Reception and Activation (LuxR): Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to its cognate intracellular receptor, the transcriptional regulator LuxR.[5]
-
Gene Regulation: The LuxR-OHHL complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG). This binding event activates the transcription of the lux genes, leading to the production of luciferase and the substrates required for bioluminescence.[4][9] This creates a positive feedback loop, as the luxI gene is part of the lux operon, leading to a rapid increase in OHHL synthesis and a strong bioluminescent response.[4]
In a bulk culture of V. fischeri, the response to exogenous OHHL exhibits cooperative binding, with an equilibrium constant (Keq) of approximately 200 ± 10 nM and a Hill coefficient of 2.6 ± 0.4.[10]
Regulation of Other Genes
The influence of the LuxR-OHHL complex extends beyond the lux operon. In V. fischeri, it directly regulates the expression of other genes, including qsrP, acfA, and ribB, demonstrating a broader regulatory role for this quorum sensing system.[11][12][13]
Immunomodulatory Effects
While some longer-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) produced by Pseudomonas aeruginosa, exhibit significant immunomodulatory effects on mammalian cells, OHHL appears to be largely inactive in this regard.[2][10] Studies have shown that OHHL does not inhibit lymphocyte proliferation or the production of tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide-stimulated macrophages.[2][10] This distinction is critical for researchers investigating the host-pathogen interactions mediated by quorum sensing molecules.
Experimental Protocols for the Study of OHHL
This section provides detailed, step-by-step methodologies for key experiments involving OHHL.
Quantification of OHHL by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of OHHL in complex biological samples.[5][7][14]
Experimental Protocol:
-
Sample Preparation (from bacterial supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify it with an appropriate acid (e.g., formic acid) to a pH of approximately 3-4.
-
Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.
-
Pool the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for OHHL is [M+H]⁺ (m/z 214.1). A common product ion for fragmentation is m/z 102.1, which corresponds to the homoserine lactone ring.
-
Quantification: Generate a standard curve using a series of known concentrations of pure OHHL. Spike an internal standard (e.g., a deuterated AHL) into the samples and standards for accurate quantification.
-
Quorum Sensing Bioassay using Chromobacterium violaceum CV026
The mutant strain Chromobacterium violaceum CV026 is a widely used biosensor for the detection of short-chain AHLs like OHHL. This strain is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous AHLs.[6][11][15]
Experimental Protocol:
-
Preparation of CV026 Culture: Inoculate C. violaceum CV026 into a suitable liquid medium (e.g., Luria-Bertani broth) and grow overnight with shaking at 30°C.
-
Agar Plate Assay:
-
Prepare molten LB agar and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight culture of CV026.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Once solidified, create small wells in the agar or place sterile paper discs onto the surface.
-
Pipette a known amount of the sample to be tested (or a standard solution of OHHL) into the wells or onto the discs.
-
-
Incubation and Observation: Incubate the plates at 30°C for 24-48 hours. A purple halo around the well or disc indicates the presence of AHL activity. The diameter of the halo can be used for semi-quantitative analysis by comparing it to the halos produced by known concentrations of OHHL.
Bioluminescence Induction Assay in Vibrio fischeri
This assay directly measures the biological activity of OHHL by quantifying the induction of bioluminescence in a V. fischeri reporter strain.[3][10]
Experimental Protocol:
-
Preparation of V. fischeri Culture: Use a luxI mutant strain of V. fischeri which cannot produce its own OHHL but will produce light in the presence of exogenous OHHL. Grow the culture to a specific optical density (e.g., mid-log phase).
-
Assay Setup: In a 96-well microplate, add the V. fischeri culture to each well.
-
Induction: Add different concentrations of OHHL to the wells. Include a negative control (no OHHL) and a positive control (a known saturating concentration of OHHL).
-
Measurement: Incubate the plate at an appropriate temperature (e.g., 28°C) and measure the bioluminescence at regular intervals using a luminometer.
-
Data Analysis: Plot the bioluminescence intensity against the concentration of OHHL to generate a dose-response curve.
Stability and Degradation
The stability of OHHL is a critical consideration for experimental design and data interpretation.
pH-Dependent Hydrolysis
The lactone ring of OHHL is susceptible to hydrolysis, particularly under alkaline conditions.[7] This hydrolysis opens the lactone ring to form N-(3-oxohexanoyl)-L-homoserine, which is biologically inactive.
-
Acidic to Neutral pH (pH < 7): OHHL is relatively stable.
-
Alkaline pH (pH > 7): The rate of hydrolysis increases significantly with increasing pH.[7]
This pH-dependent instability should be taken into account when preparing and storing stock solutions and in the design of long-term experiments in aqueous buffers.
Enzymatic Degradation
In natural environments, the activity of OHHL can be terminated by enzymes that degrade AHLs. These enzymes, known as quorum quenching enzymes, fall into two main categories:
-
Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring.[16]
-
Acylases: These enzymes cleave the amide bond between the acyl side chain and the homoserine lactone ring.[16]
The study of these enzymes is an active area of research for the development of anti-virulence therapies that disrupt bacterial communication.
Conclusion
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (OHHL) is more than just a bacterial signaling molecule; it is a key that has unlocked a new field of microbiology focused on intercellular communication. Its well-characterized role in the LuxI/LuxR system of Vibrio fischeri provides a powerful model for understanding the fundamental principles of quorum sensing. For researchers in microbiology, drug discovery, and biotechnology, a thorough understanding of OHHL's synthesis, biological activity, and the methods for its study is essential. The protocols and information provided in this guide are intended to serve as a valuable resource for advancing our knowledge of the intricate molecular conversations that govern the microbial world.
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